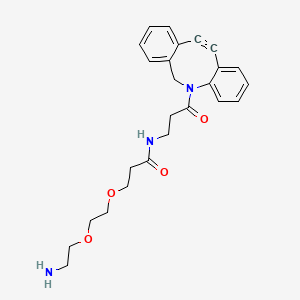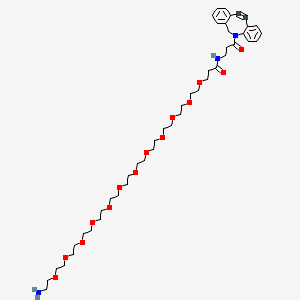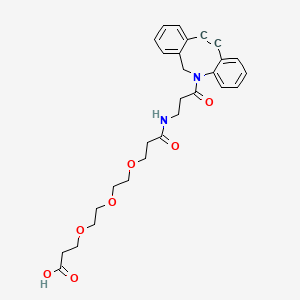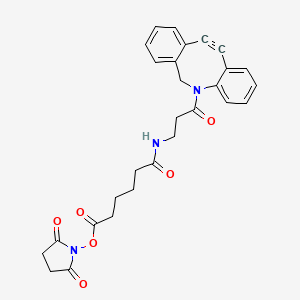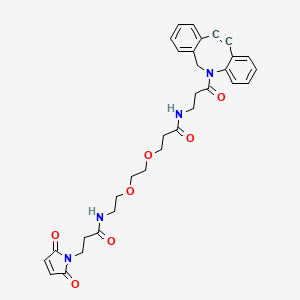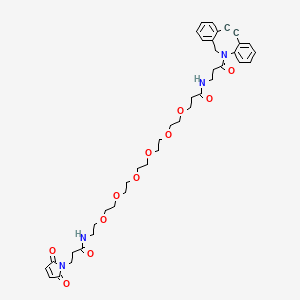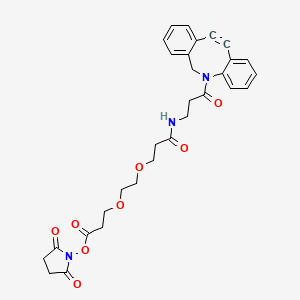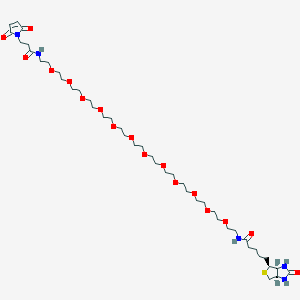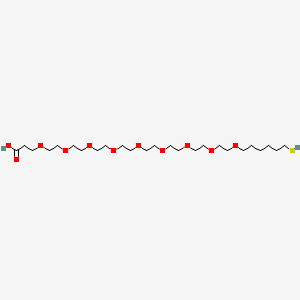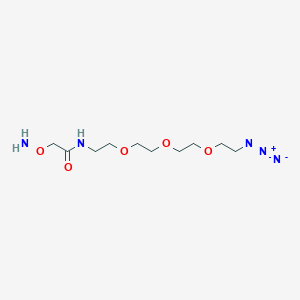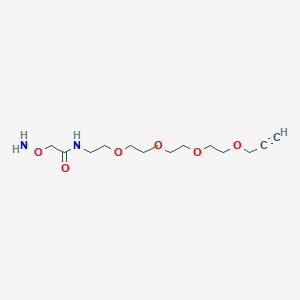
Aminooxy-amido-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminooxy-amido-PEG4-propargyl is a compound that serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It contains a four-unit polyethylene glycol (PEG) chain and a propargyl group, making it a versatile reagent in click chemistry. The compound is particularly useful in bio-conjugation processes due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxy-amido-PEG4-propargyl typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide.
Introduction of the Aminooxy Group: The aminooxy group is introduced through a reaction with an aminooxyacetamide derivative.
Attachment of the Propargyl Group: The propargyl group is attached via a reaction with propargyl bromide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Batch reactions to introduce the aminooxy and propargyl groups.
Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
Aminooxy-amido-PEG4-propargyl primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This click chemistry reaction involves the formation of a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule.
Oxime Formation: The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Oxime Formation: Requires aldehydes or ketones, typically performed in aqueous or organic solvents under mild conditions.
Major Products
Triazole Linkages: Formed from CuAAc reactions.
Oxime Linkages: Formed from reactions with aldehydes or ketones .
Scientific Research Applications
Aminooxy-amido-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Aminooxy-amido-PEG4-propargyl involves its functional groups:
Aminooxy Group: Reacts with aldehydes or ketones to form stable oxime linkages.
Propargyl Group: Undergoes CuAAc reactions with azide groups to form stable triazole linkages. These reactions facilitate the conjugation of various molecules, enabling the creation of complex bio-conjugates and materials
Comparison with Similar Compounds
Similar Compounds
Aminooxy-amido-PEG4-alkyne: Similar structure but with an alkyne group instead of a propargyl group.
Aminooxy-amido-PEG4-azide: Contains an azide group instead of a propargyl group.
Uniqueness
Aminooxy-amido-PEG4-propargyl is unique due to its combination of an aminooxy group and a propargyl group, allowing it to participate in both oxime formation and CuAAc reactions. This dual functionality makes it highly versatile in various applications .
Properties
IUPAC Name |
2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURZUINFBYFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


